- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters, Journal of Organic Chemistry, 2005, 70(3), 1070-1072
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)
90435-23-7 structure
Product Name:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Numero CAS:90435-23-7
MF:C8H16O3
MW:160.210843086243
CID:788768
PubChem ID:545852
Update Time:2025-06-09
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- Chiave InChI: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- Sorrisi: O=C(CC(C)O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 160.109944368g/mol
- Massa monoisotopica: 160.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 135
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-100mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 100mg |
¥800.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-250mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 250mg |
¥1556.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
¥2892.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-5g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 5g |
¥8317.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-10g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 10g |
¥13052.00 | 2024-04-26 | |
| Enamine | EN300-6482901-0.05g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.05g |
$64.0 | 2023-07-10 | |
| Enamine | EN300-6482901-0.1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.1g |
$83.0 | 2023-07-10 | |
| Enamine | EN300-6482901-0.25g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.25g |
$116.0 | 2023-07-10 | |
| Enamine | EN300-6482901-0.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.5g |
$218.0 | 2023-07-10 | |
| Enamine | EN300-6482901-1.0g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1.0g |
$314.0 | 2023-07-10 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
Riferimento
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
Riferimento
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media, Journal of Organic Chemistry, 2001, 66(1), 330-333
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
Riferimento
- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction, Tetrahedron Letters, 1988, 29(7), 819-22
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
Riferimento
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
Riferimento
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
Riferimento
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity, Organic Letters, 2011, 13(15), 3876-3879
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
Riferimento
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights, Advanced Synthesis & Catalysis, 2005, 347, 289-302
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride ; 0 °C → rt
Riferimento
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
Riferimento
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands, Cuihua Xuebao, 2010, 31(2), 191-194
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
Riferimento
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters, Youji Huaxue, 2008, 28(10), 1724-1728
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol
Riferimento
- Asymmetric carbonyl reductions with microbial ketoreductases, Advanced Synthesis & Catalysis, 2008, 350, 2322-2328
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Riferimento
- (1R,2S)-N-Methylephedrine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Riferimento
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand, ACS Symposium Series, 2007, 950, 224-234
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
Riferimento
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Riferimento
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Tert-butyl acetoacetate
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Numero d'ordine:A935424
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:17
Prezzo ($):253.0
Email:sales@amadischem.com
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Letteratura correlata
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Purezza:99%
Quantità:1g
Prezzo ($):253.0